[(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol
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Overview
Description
[(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol is a complex organic compound featuring a piperidine ring substituted with a thiazole moiety and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpiperidine and 2-propan-2-yl-1,3-thiazole.
Step 1: The piperidine ring is functionalized at the 4-position with a hydroxymethyl group through a nucleophilic substitution reaction.
Step 2: The thiazole moiety is introduced via a coupling reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Step 3: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the synthesis of [(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol would involve large-scale reactors and continuous flow processes to optimize yield and reduce production costs. Catalysts and automated systems would be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thiazole ring can undergo reduction reactions, typically using hydrogenation catalysts such as palladium on carbon.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Hydrogenation of the thiazole ring to form a saturated thiazolidine ring.
Substitution: Introduction of various functional groups onto the piperidine ring.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neurological effects.
Therapeutic Agent: Potential use in treating conditions such as inflammation and neurological disorders.
Industry
Material Science: Application in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of [(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to changes in cellular processes and biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol: Unique due to its specific substitution pattern and functional groups.
[(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]amine: Contains an amine group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring, thiazole moiety, and hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-10(2)14-15-7-13(18-14)8-16-5-4-12(9-17)6-11(16)3/h7,10-12,17H,4-6,8-9H2,1-3H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMMQVRRLCELAR-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1CC2=CN=C(S2)C(C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1CC2=CN=C(S2)C(C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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